molecular formula C14H17N3 B8539339 N-(Piperidin-3-yl)isoquinolin-5-amine

N-(Piperidin-3-yl)isoquinolin-5-amine

Cat. No.: B8539339
M. Wt: 227.30 g/mol
InChI Key: ALCJHEHAIODSCG-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)isoquinolin-5-amine, with the molecular formula C15H19N3, is a chemical compound of interest in medicinal chemistry and pharmacological research . This scaffold, which features an isoquinoline core linked to a piperidine ring, is recognized for its potential in the development of novel enzyme inhibitors . Research on analogous isoquinolinyl-based compounds has demonstrated their utility as potent dual inhibitors of key enzymatic targets involved in pain and inflammation pathways, specifically Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) . The isoquinoline moiety is well-tolerated in the binding pockets of these enzymes, and structure-activity relationship (SAR) studies can be conducted by modifying the core structure to optimize potency and selectivity . Such compounds represent a polypharmacology approach to treating complex conditions like orofacial pain disorders, and primary binding assays on related potent inhibitors have shown that they do not engage opioid or serotonin receptors, suggesting a potentially differentiated safety profile . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and drug discovery campaigns . Its structure is amenable to further chemical modification, allowing for the exploration of interactions within the ATP pocket of various kinases, as seen with similar heteroaromatic scaffolds . This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

N-piperidin-3-ylisoquinolin-5-amine

InChI

InChI=1S/C14H17N3/c1-3-11-9-16-8-6-13(11)14(5-1)17-12-4-2-7-15-10-12/h1,3,5-6,8-9,12,15,17H,2,4,7,10H2

InChI Key

ALCJHEHAIODSCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Structure: Substituted at the 3-position of isoquinoline with a pyrazole and nitro-chloropyridine group.
  • Synthesis : Involves Buchwald–Hartwig coupling and regioselective nucleophilic aromatic substitution, yielding a carmine-colored powder (69% yield) .
  • Characterization: Confirmed via X-ray crystallography (monoclinic space group P21/n) and NMR .

N-(2-Phenylpropan-2-yl)isoquinolin-5-amine

  • Structure : Features a bulky tert-butyl-like group at the 5-position.
  • Synthesis : Palladium-catalyzed coupling (92% yield, 92% LCAP purity) .
  • Comparison : The piperidine group in the target compound may reduce steric hindrance compared to the phenylpropan-2-yl group, enhancing target engagement.

N-[1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine

  • Structure : Pyrrolidine ring substituted with a nitrobenzyl group.
  • Properties : LogP = 4.36, indicating high lipophilicity .
  • Key Difference : Piperidine’s larger ring size (vs. pyrrolidine) may improve metabolic stability and reduce off-target interactions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP PSA (Ų) Key Substituents
N-(Piperidin-3-yl)isoquinolin-5-amine ~239.3* ~2.5* ~40* Piperidine (6-membered ring)
N-(6-Chloro-3-nitropyridin-2-yl)-... 380.79 N/A 73.98 Chloronitropyridine, pyrazole
N-(2-Phenylpropan-2-yl)... ~279.3 ~3.0 38.3 Bulky alkyl group
N-[1-[(3-Nitrophenyl)methyl]... 348.40 4.36 73.98 Nitrophenyl-pyrrolidine

*Estimated values based on structural analogs.

  • Solubility : Piperidine’s basic nitrogen may enhance aqueous solubility compared to nitro-substituted analogs .
  • LogP : The target compound likely exhibits moderate lipophilicity (~2.5), balancing membrane permeability and solubility.

Kinase Inhibition

  • N-(6-Chloro-3-nitropyridin-2-yl)-... : Shows inhibitory activity against MPS1, MAPKAPK2, and p70S6Kβ kinases, attributed to the nitro-pyridine group’s electron-withdrawing effects .
  • Target Compound : Piperidine’s flexibility could optimize binding to kinase ATP pockets, though activity depends on specific substituents.

Q & A

Basic: What synthetic strategies are employed to prepare N-(Piperidin-3-yl)isoquinolin-5-amine derivatives?

Answer:
Derivatives are typically synthesized via coupling reactions between functionalized piperidine and isoquinoline precursors. For example:

  • Step 1: React 1-(2-(trifluoromethoxy)phenyl)piperazine with a pentanamide-linked quinoline intermediate under reflux conditions.
  • Step 2: Purify via normal-phase chromatography (gradient: 100% dichloromethane to 100% ethyl acetate) followed by amine-phase chromatography (gradient: hexane to ethyl acetate) to isolate the target compound .
  • Yield Optimization: Adjust stoichiometry and reaction time to mitigate side products, achieving yields up to 41% for analogous compounds .

Basic: How is structural characterization performed for these compounds?

Answer:
Key techniques include:

  • ¹H NMR Spectroscopy: Assign peaks to confirm regiochemistry (e.g., δ 9.35 ppm for NH in piperidine; δ 8.83 ppm for quinoline protons) .
  • High-Performance Liquid Chromatography (HPLC): Ensure purity (>95% for research-grade compounds) using C18 columns and UV detection .
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF.

Advanced: How do researchers evaluate dopamine D3 vs. D2 receptor selectivity for this compound analogs?

Answer:

  • In Vitro Binding Assays:
    • Use radioligand displacement (e.g., [³H]spiperone for D2, [³H]7-OH-DPAT for D3).
    • Calculate IC₅₀ values; selectivity ratios (D3/D2) >100-fold indicate high specificity .
  • Functional Assays:
    • Measure cAMP inhibition or β-arrestin recruitment in transfected HEK293 cells to assess agonist/antagonist profiles .

Advanced: What methodologies confirm TRPV1 receptor antagonism in related isoquinoline derivatives?

Answer:

  • Calcium Flux Assays:
    • Use HEK293 cells expressing recombinant TRPV1. Antagonists like A-425619 block capsaicin-evoked Ca²⁺ influx (IC₅₀ = 5 nM) .
  • Electrophysiology:
    • Record TRPV1 currents in rat dorsal root ganglion neurons (IC₅₀ = 9 nM) to validate potency in native tissue .
  • Competitive Binding Studies:
    • Determine pA₂ values (e.g., 2.5 nM for A-425619) to assess competitive vs. noncompetitive antagonism .

Advanced: How is this compound utilized in neuroimaging studies?

Answer:

  • PET Tracer Development:
    • Fluorinated analogs (e.g., ⁶-[¹⁸F]-MK-6240) bind neurofibrillary tangles (NFTs) with high specificity.
    • Key Parameters:
  • LogD = 2.1 (optimal blood-brain barrier penetration).
  • 90% target occupancy in Alzheimer’s disease models .

    • Validate via autoradiography and blocking studies with non-radioactive competitors .

Advanced: How should researchers address discrepancies in receptor affinity data between assays?

Answer:

  • Cross-Validation:
    • Compare IC₅₀ values across multiple assays (e.g., calcium flux vs. electrophysiology). For TRPV1 antagonists, discrepancies <2-fold are acceptable .
  • Buffer Optimization:
    • Adjust pH and ion concentration to mimic physiological conditions (e.g., pH 7.4 for neuronal assays) .
  • Receptor Sourcing:
    • Use identical cell lines (e.g., HEK293 vs. CHO) to minimize variability .

Advanced: What structural modifications improve pharmacokinetic properties of these compounds?

Answer:

  • Fluorination:
    • Add ¹⁸F for PET tracers to enhance metabolic stability (t₁/₂ >60 min in plasma) .
  • Piperidine Substitution:
    • Introduce trifluoromethoxy groups to increase lipophilicity (logP ~3.5) and blood-brain barrier permeability .
  • PEGylation:
    • Attach polyethylene glycol (PEG) chains to reduce hepatic clearance in preclinical models .

Basic: What analytical challenges arise during purity assessment, and how are they resolved?

Answer:

  • Challenge: Co-elution of byproducts in chromatography.
  • Solution:
    • Use orthogonal methods (e.g., reverse-phase HPLC + NMR) to confirm purity.
    • Optimize mobile phase gradients (e.g., 0.1% TFA in acetonitrile/water) for baseline separation .

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